1H-Pyrrole, 1-ethenyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-1-vinyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a phenyl group at the second position and a vinyl group at the first position. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. The unique structure of 2-phenyl-1-vinyl-1H-pyrrole makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-vinyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of 2-phenyl-1-vinyl-1H-pyrrole typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1-vinyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in 2-phenyl-1-ethyl-1H-pyrrole.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the vinyl group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrroles, pyrrole-2-carboxylic acids, and reduced derivatives such as 2-phenyl-1-ethyl-1H-pyrrole.
Scientific Research Applications
2-phenyl-1-vinyl-1H-pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-1-vinyl-1H-pyrrole and its derivatives involves interactions with various molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its intended application. Studies have shown that the pyrrole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound, pyrrole, is a simple five-membered ring with one nitrogen atom.
Indole: Indole is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring.
Pyrrolidine: Pyrrolidine is a saturated analog of pyrrole, lacking the aromaticity.
Uniqueness
2-phenyl-1-vinyl-1H-pyrrole is unique due to the presence of both phenyl and vinyl substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
58042-93-6 |
---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-ethenyl-2-phenylpyrrole |
InChI |
InChI=1S/C12H11N/c1-2-13-10-6-9-12(13)11-7-4-3-5-8-11/h2-10H,1H2 |
InChI Key |
MPYQQNLHTLYXNA-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.